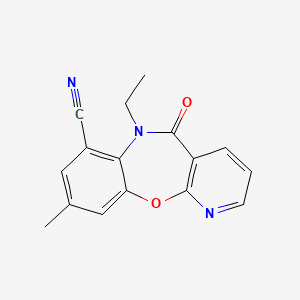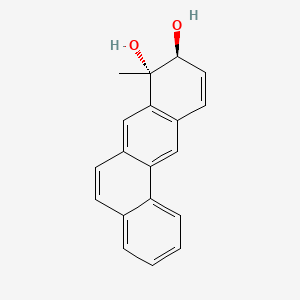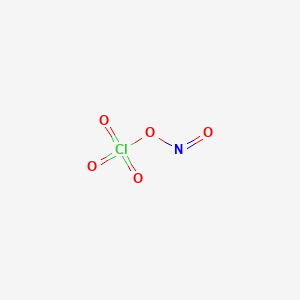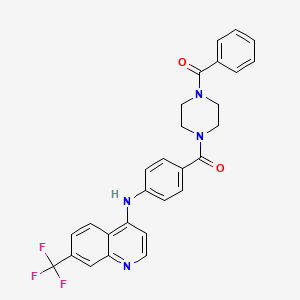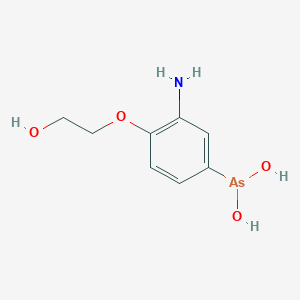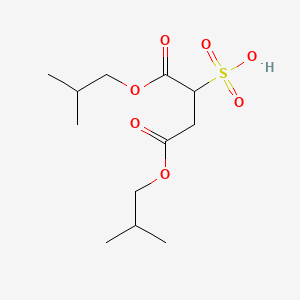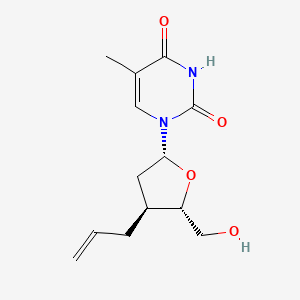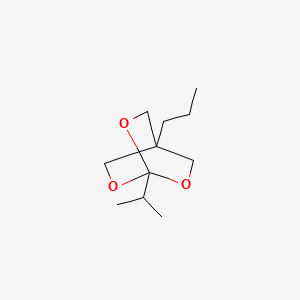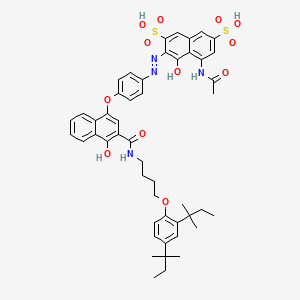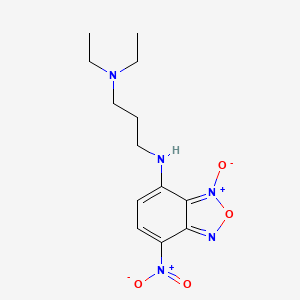
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves the condensation of benzofurazan oxide with appropriate amines and nitro compounds. One common method includes the Beirut reaction, which involves the condensation of benzofurazan oxide with enamines, dienes, aldehydes, α,β-unsaturated ketones, or enolates . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinoxaline-1,4-dioxides.
Substitution: Aromatic substitution reactions can occur, particularly with electron-rich nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like chloronitrobenzofurazan derivatives and 1,3-diaminobenzenes are commonly employed.
Major Products:
Oxidation: Formation of quinoxaline-1,4-dioxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of novel C-C coupling compounds.
科学的研究の応用
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a fluorescent probe in drug discovery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, its fluorescent properties make it useful in tracking molecular interactions and studying cellular processes .
類似化合物との比較
Benzofurazan oxide: Shares the benzofurazan core structure but lacks the diethylamino propylamino side chain.
Chloronitrobenzofurazan derivatives: Similar in structure but contain chlorine atoms instead of the diethylamino group.
Phenazine-1-carboxylic acids: Structurally related but differ in the presence of carboxylic acid groups.
Uniqueness: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to its combination of the benzofurazan core, nitro group, and diethylamino propylamino side chain
特性
CAS番号 |
78329-76-7 |
|---|---|
分子式 |
C13H19N5O4 |
分子量 |
309.32 g/mol |
IUPAC名 |
N',N'-diethyl-N-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11(17(19)20)12-13(10)18(21)22-15-12/h6-7,14H,3-5,8-9H2,1-2H3 |
InChIキー |
GWGCXMGGQQVJPA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=CC=C(C2=NO[N+](=C12)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
